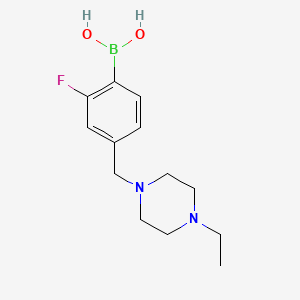

(4-((4-乙基哌嗪-1-基)甲基)-2-氟苯基)硼酸

描述

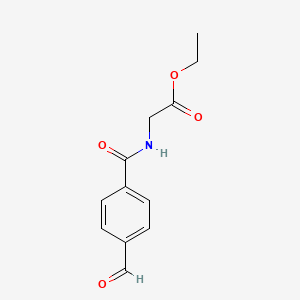

“(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in many synthesis protocols . In the case of pinacol boronic esters, catalytic protodeboronation has been reported .Molecular Structure Analysis

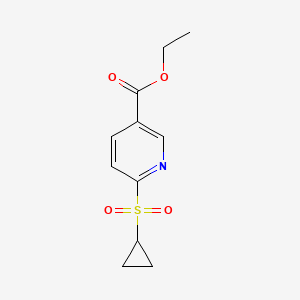

The molecular structure of “(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” can be represented by the formula C12H19BN2O2 . It has a molecular weight of 270.57 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . Protodeboronation is another common reaction involving boronic acids .科学研究应用

合成与结构应用

- 合成和晶体结构分析:与目标化合物密切相关的氨基-3-氟苯基硼酸由溴氟苯胺衍生物合成。这个过程包括锂溴交换和酸性水解。合成的化合物用于构建葡萄糖传感材料,在生理 pH 值下运行,因为它们的侧链胺有助于附着在聚合物上 (Das 等人,2003)。

催化和有机合成

- 微波辅助催化:基于氮化硼纳米材料的固体酸催化剂,结合了类似于目标化合物的硼酸衍生物,促进了在微波辐射下生物活性衍生物的一锅合成。这展示了硼酸衍生物在加速化学反应和合成新化合物中的用途 (Murugesan 等人,2017)。

传感应用

- 比色传感:与硼酸衍生物相关的吡啶硼烷展示了在混合物中比色传感氟离子的能力。氟离子的结合由于分子内电荷转移过程而导致显着的颜色变化 (Wade 和 Gabbaï,2009)。

- 荧光化学传感器:硼酸衍生物如 BBA 用于碳水化合物的荧光化学传感器。它们根据硼酸与二醇或三醇单元的结合来区分碳水化合物,提供重要的立体化学信息 (Oesch 和 Luedtke,2015)。

生物应用

- 酶相互作用研究:硼酸衍生物与 α-胰凝乳蛋白酶等酶的相互作用已使用核磁共振实验进行研究,揭示了酶抑制机制和复合物内的分子动力学 (Sylvia 和 Gerig,1993)。

药物合成和分子对接

- 药物前体合成:硼酸衍生物是合成伊马替尼等药物的关键前体。已经为这种化合物开发了有效的合成方法,显示了它们在制药中的重要性 (Koroleva 等人,2012)。

- 分子对接研究:使用硼酸衍生物合成的化合物已用于分子对接研究,例如在 Hsp90 等蛋白质研究中,表明它们在生化研究中的用途 (Nagaraj 等人,2018)。

其他应用

- 有机金属化学研究:硼酸在有机金属化学中具有广泛的应用,包括在治疗剂开发、生物标记和蛋白质操作中的作用。它们与二醇和路易斯碱的相互作用增强了它们在各种传感应用中的效用 (Lacina、Skládal 和 James,2014)。

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to downstream effects.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds . The impact on bioavailability would depend on factors such as the stability of the compound and its rate of metabolism and excretion.

Result of Action

Based on the known reactivity of boronic acids, it is likely that this compound could modulate the activity of its targets, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other reactive species could also influence the compound’s action.

安全和危害

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

属性

IUPAC Name |

[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)13(15)9-11/h3-4,9,18-19H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLSZPIERWZGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCN(CC2)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)

![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)

![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)

![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)

![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)